Hexanedioate;lead(2+)
Overview
Description
It is a member of the hydrochlorofluorocarbon family, which are man-made compounds known for their applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioate;lead(2+) involves the reaction of ethane with chlorine and fluorine under controlled conditions. The reaction typically occurs in the presence of a catalyst at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms .
Industrial Production Methods
Industrial production of Hexanedioate;lead(2+) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Hexanedioate;lead(2+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorofluorocarbon derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: The chlorine and fluorine atoms in Hexanedioate;lead(2+) can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various chlorofluorocarbon derivatives, hydrocarbons, and halogenated compounds.
Scientific Research Applications
Hexanedioate;lead(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of foams, refrigerants, and as a blowing agent
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dichloro-1-fluoroethane
- 1,1,1-Trichloro-2,2,2-trifluoroethane
- Chlorodifluoromethane
Uniqueness
Hexanedioate;lead(2+) is unique due to its specific combination of chlorine and fluorine atoms, which gives it distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
hexanedioate;lead(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.Pb/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDZCVOHXFLTPM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[Pb+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4Pb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724986 | |
Record name | hexanedioate;lead(2+) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20641-90-1 | |
Record name | hexanedioate;lead(2+) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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